molecular formula C6H7ClIN B057061 2-Chloro-1-methylpyridinium iodide CAS No. 14338-32-0

2-Chloro-1-methylpyridinium iodide

Cat. No.: B057061
CAS No.: 14338-32-0
M. Wt: 255.48 g/mol
InChI Key: ABFPKTQEQNICFT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

2-Chloro-1-methylpyridinium iodide can be synthesized through a straightforward reaction involving 2-chloropyridine and iodomethane. In a dry reaction flask, 2-chloropyridine is dissolved in hot acetone, and an excess of iodomethane is added. The reaction mixture is stirred at room temperature for three hours, after which the solvent is evaporated to yield the solid product . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.

Chemical Reactions Analysis

2-Chloro-1-methylpyridinium iodide undergoes various chemical reactions, primarily involving its role as a dehydrating and condensing agent. Some key reactions include:

Comparison with Similar Compounds

2-Chloro-1-methylpyridinium iodide is unique due to its specific reactivity and stability. Similar compounds include:

This compound stands out due to its cost-effectiveness, low toxicity, and versatility in various synthetic applications.

Properties

IUPAC Name

2-chloro-1-methylpyridin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFPKTQEQNICFT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1Cl.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022260
Record name 2-Chloro-1-methylpyridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Nearly colorless or pale yellow solid; [Merck Index] Yellow hygroscopic powder; [Acros Organics MSDS]
Record name 2-Chloro-1-methylpyridinium iodide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19577
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

14338-32-0
Record name 2-Chloro-1-methylpyridinium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14338-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-methylpyridinium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014338320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14338-32-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200739
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-1-methylpyridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-methylpyridinium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLORO-1-METHYLPYRIDINIUM IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLQ88NYZ68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The N-carboxypropylsubstituted cyanine dye 2a (0.6080 g, 0.00131 mole) and merocyanine dye 2b (0.371 g, 0.001 mole) were sonicated in 700 mL of dry dichloromethane at room temperature under argon for 2.5 hr to produce a very fine suspension. Tributylamine (1.143 g, 1.47 mL, 0.0062 mole) and 4-(dimethylamino)pyridine (DMAP) (0.0366 g, 0.0003 mole) were added successively to the reaction mixture and sonicated for another 2 min. Then 2-chloro-1-methylpyridinium iodide (0.7921 g, 0.0031 mole) was added to the reaction mixture all at once and the resulting reaction mixture was sonicated for an additional 5 hr at room temperature. As the reaction progressed, the mixture turned from deep yellow to deep orange and finally became nearly homogeneous. The solvent was removed completely on a rotary evaporator with the water bath temperature kept below 40° C. The orange-colored thick residue was triturated with anhydrous ether (100 mL) and a few drops of dichioromethane. The insoluble crude product was collected on a sintered glass funnel, washed with anhydrous ether (2×25 mL) and air dried. The yield was 1.80 g, 0.855g in excess of the theoretical yield because of the presence of unreacted 2-chloro-1-methylpyridinium iodide and tributylammonium hydrochloride. These materials were removed by sonicating the crude solid material in 50 mL of distilled water for 5 min and collecting the insoluble binary dye, which now weighed 0.9586 g (ca 100% yield) after drying in a vacuum oven at 40° C. Two more batches were prepared under the same reaction conditions. Crude products from each batch, after water treatment, were combined for further purification by flash column chromatography. The first purification on flash grade silica gel was done by eluting with tetrahydrofuran. About 3.0 g of crude material gave 1.2 g of cleaner product. Its TLC indicated a small amount of starting merocyanine. The whole amount was coated on 10 g of regular column grade silica gel in 100 mL of dichloromethane. The dry coat, which was obtained after removing the solvent, was loaded on 60 g of flash column grade silica gel. It was eluted with a 98:2 mixture of diclilorometliane and 2-propanol with the application of 5-10 lbs pressure of nitrogen gas. The first fraction (purple) and second fraction (light brownish yellow) were discarded. The third fraction, which was obtained from a brownish red band portion on the column, was evaporated on a rotary evaporator while the water bath temperature was kept below 40° C. The residue was triturated with anhydrous ether (200 mL), then collected by filtration, washed with anhydrous ether and air dried. The yield was 0.375 g. An ionogram showed it to be a cationic dye. Infrared, 1HNMR, and field desorption mass spectrophotollietric measurements were consistent with the proposed structure. The dye had a λmax of 414 nm (MeOH) with εmax of 12.97×104 (dihydrate). Elemental analysis: Calcd for C40 H38Cl2N5O6S2I·2H2O: C, 48.84; H, 4.2; N, 7.10; S, 6.50. Found: C, 48.70; H, 3.9; N, 6.80; S, 6.60.
[Compound]
Name
cyanine
Quantity
0.608 g
Type
reactant
Reaction Step One
Quantity
0.371 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step Two
Quantity
0.0366 g
Type
catalyst
Reaction Step Two
Quantity
0.7921 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-methylpyridinium iodide
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-methylpyridinium iodide
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-methylpyridinium iodide
Reactant of Route 4
2-Chloro-1-methylpyridinium iodide
Reactant of Route 5
2-Chloro-1-methylpyridinium iodide
Reactant of Route 6
2-Chloro-1-methylpyridinium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.